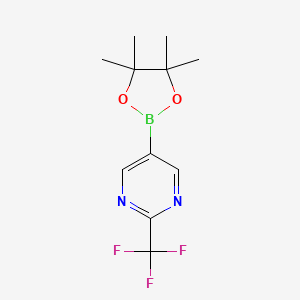
4-ethynyl-1,1-dimethylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring with an ethynyl (C≡C) group and two methyl (CH3) groups attached. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. The steps are as follows:
- The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.
- The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.
Cyclohexanone is reacted with methylmagnesium bromide: in diethyl ether to form 1-methylcyclohexanol.
1-Methylcyclohexanol is treated with lithium aluminum hydride: in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.
The secondary alcohol is dehydrated using acetylene and sodium hydroxide: to form 4-methyl-1,1-dimethylcyclohexene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and catalysts makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Ethynyl-1,1-dimethylcyclohexane is used in various scientific research applications due to its unique structure and reactivity :
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its reactivity makes it a valuable tool in the development of new pharmaceuticals.
Material Science: The compound is used in the synthesis of novel materials with specific properties.
Chemical Biology: It is employed in studies involving the modification of biomolecules.
Mécanisme D'action
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure of target molecules, leading to changes in their biological activity. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparaison Avec Des Composés Similaires
4-Ethynyl-1,1-dimethylcyclohexane can be compared with other similar compounds to highlight its uniqueness :
Methylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and applications.
1,1-Dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical properties.
4-Methyl-1,1-dimethylcyclohexene: An intermediate in the synthesis of this compound, with different reactivity due to the presence of a double bond instead of a triple bond.
These comparisons illustrate the unique features of this compound, particularly its ethynyl group, which imparts specific reactivity and applications.
Propriétés
Numéro CAS |
1849249-49-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



